tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate
CAS No.:
Cat. No.: VC20436052
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO3 |
|---|---|
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
| Standard InChI Key | ZMRNQFMPXOXRPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[(3-hydroxy-5-methylphenyl)methyl]carbamate, reflects its core structure: a benzylamine scaffold substituted with a hydroxyl group at position 3 and a methyl group at position 5. The carbamate group () is attached to the benzyl carbon, forming a stable tertiary alcohol derivative. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.29 g/mol | |
| Canonical SMILES | CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C | |
| InChI Key | ZMRNQFMPXOXRPM-UHFFFAOYSA-N |
The Boc group () enhances stability against nucleophilic attack, making the compound suitable for intermediate storage in multi-step syntheses.
Synthesis and Manufacturing Processes
General Carbamate Synthesis Strategies
Carbamates are commonly synthesized via reactions between amines and carbamoyl chlorides or di-tert-butyl dicarbonate (Boc anhydride). For tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate, a plausible route involves:
-
Substrate Preparation: 3-Hydroxy-5-methylbenzylamine is generated by reducing the corresponding nitrile or via reductive amination of 3-hydroxy-5-methylbenzaldehyde.
-
Boc Protection: The amine reacts with Boc anhydride in dichloromethane (DCM) at 0–25°C, facilitated by a base like triethylamine (TEA) to scavenge HCl .
Example Protocol (adapted from ):
-
Reagents: 3-Hydroxy-5-methylbenzylamine (2.0 g, 12.1 mmol), Boc anhydride (2.91 g, 13.3 mmol), DCM (12 mL), TEA (1.2 equiv).
-
Procedure: Boc anhydride is added dropwise to the amine in DCM at 0°C. The mixture stirs at room temperature for 2 hours, followed by aqueous workup (NaHCO, brine) and solvent evaporation to yield the product.
Optimization Challenges
-
Solvent Choice: Polar aprotic solvents (e.g., DCM, acetonitrile) improve Boc anhydride solubility but may complicate product isolation .
-
Yield Considerations: Excess Boc anhydride (1.1–1.2 equiv) ensures complete amine protection, with yields often exceeding 90% .
Research Applications and Biological Relevance
Role in Medicinal Chemistry
While direct studies on this compound are scarce, structurally similar carbamates serve as:
-
Prodrugs: The Boc group masks amine functionalities, enhancing bioavailability until enzymatic cleavage in vivo .
-
Enzyme Inhibitors: Carbamates inhibit serine proteases (e.g., factor Xa) by covalently modifying active-site residues .
Material Science Applications
-
Polymer Stabilizers: Carbamates with phenolic groups act as antioxidants in polymers, scavenging free radicals.
-
Coordination Chemistry: The hydroxyl group may chelate metal ions, enabling catalytic applications.
Future Research Directions
Pharmacological Profiling
-
Kinetic Studies: Measure Boc group cleavage rates under physiological conditions.
-
Target Identification: Screen against kinase or protease libraries to identify inhibitory activity.
Process Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume